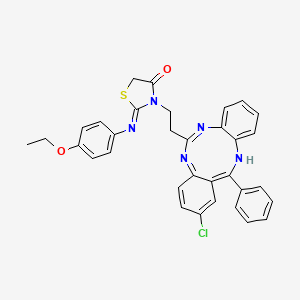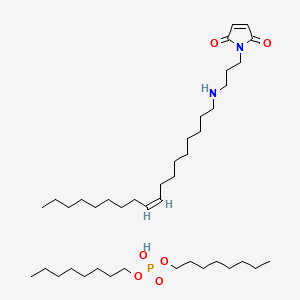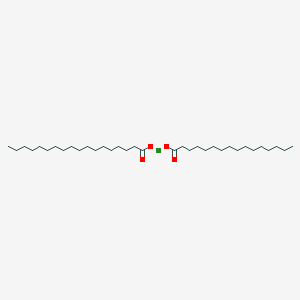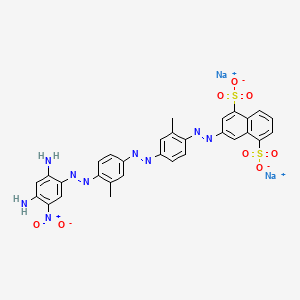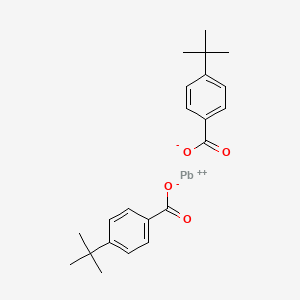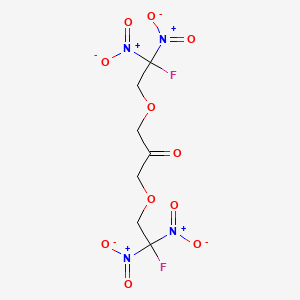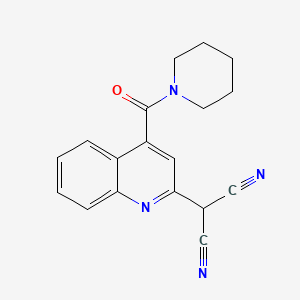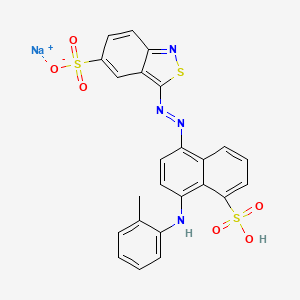
5-n-Butyl bis-thiololactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Butyl bis-thiololactone: is an organic compound with the molecular formula C12H16O2S2 It is characterized by the presence of two thiolactone groups and a butyl side chain Thiolactones are cyclic thioesters, which are sulfur analogs of lactones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butyl bis-thiololactone typically involves the reaction of a butyl-substituted precursor with thiolactone-forming reagents. One common method is the thiol-Michael addition reaction , where a thiol group reacts with an α,β-unsaturated carbonyl compound to form the thiolactone ring . The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
5-n-Butyl bis-thiololactone undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups in the thiolactone rings can be reduced to alcohols.
Substitution: The butyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
5-n-Butyl bis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-n-Butyl bis-thiololactone involves its reactive thiol groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The thiol groups can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Redox Reactions: The compound can participate in redox reactions, altering the oxidative state of cellular components.
Signal Transduction: By modifying proteins and other molecules, this compound can influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 5-n-Hexyl bis-thiololactone
- 5-n-Octyl bis-thiololactone
- 5-n-Butyl thiolactone
Uniqueness
5-n-Butyl bis-thiololactone is unique due to its dual thiolactone groups, which provide enhanced reactivity and versatility compared to similar compounds. The butyl side chain also imparts specific physical and chemical properties, making it suitable for a wide range of applications .
属性
CAS 编号 |
129679-47-6 |
|---|---|
分子式 |
C12H16O2S2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
2-butyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C12H16O2S2/c1-2-3-4-6-5-7-8-9(12(14)15-7)10(6)16-11(8)13/h6-10H,2-5H2,1H3 |
InChI 键 |
KEWZQDHKSMGBCE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC2C3C(C1SC3=O)C(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


